molecular formula C9H8ClFO3 B14020348 2-Chloro-3-ethoxy-6-fluorobenzoic acid

2-Chloro-3-ethoxy-6-fluorobenzoic acid

Katalognummer: B14020348
Molekulargewicht: 218.61 g/mol
InChI-Schlüssel: MZTVRLXDMVEAMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-ethoxy-6-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-6-fluorobenzoic acid typically involves the halogenation and subsequent functionalization of benzoic acid derivatives. One common method includes the chlorination of 3-ethoxy-6-fluorobenzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product, which is essential for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-ethoxy-6-fluorobenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The fluoro group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-ethoxy-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique substituents.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Wirkmechanismus

The mechanism by which 2-Chloro-3-ethoxy-6-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The chloro, ethoxy, and fluoro groups contribute to its reactivity and binding affinity with enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-6-fluorobenzoic acid
  • 3-Chloro-2-ethoxybenzoic acid
  • 2-Fluoro-3-ethoxybenzoic acid

Uniqueness

2-Chloro-3-ethoxy-6-fluorobenzoic acid is unique due to the specific combination of chloro, ethoxy, and fluoro substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and binding characteristics are required.

Eigenschaften

Molekularformel

C9H8ClFO3

Molekulargewicht

218.61 g/mol

IUPAC-Name

2-chloro-3-ethoxy-6-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI-Schlüssel

MZTVRLXDMVEAMS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.